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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone methyltransferase Set2 in

Saccharomyces cerevisiae (yeast) and its mammalian homolog, SETD2. We explore their

conserved and divergent functions in chromatin regulation, transcription, and DNA repair,

supported by experimental data and detailed protocols for key analytical techniques.

Core Functional Comparison: Set2 vs. SETD2
Set2/SETD2 is a histone methyltransferase crucial for maintaining genomic integrity.[1][2] Its

primary and most conserved function is the methylation of histone H3 at lysine 36 (H3K36), a

mark tightly linked to active transcription.[1][3][4] This modification is critical for orchestrating a

variety of cellular processes, including the suppression of inappropriate transcription, regulation

of pre-mRNA splicing, and DNA damage repair.[1][2]

While the fundamental role of Set2/SETD2 is conserved, significant differences exist between

yeast and mammals, particularly concerning the complexity of H3K36 methylation regulation

and the downstream pathways influenced by this mark.

Quantitative and Functional Data Summary
The following table summarizes the key similarities and differences between yeast Set2 and

mammalian SETD2.
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Feature
Yeast (Saccharomyces
cerevisiae)

Mammals (e.g., Humans,
Mice)

Primary Homolog Set2
SETD2 (also known as HYPB)

[1][5]

H3K36 Methylation

Solely responsible for all

H3K36 methylation states

(mono-, di-, and tri-

methylation).[6][7]

Primarily responsible for

H3K36 trimethylation

(H3K36me3).[5][6][7] Other

enzymes (NSD1/2/3, ASH1L,

SMYD2) handle mono- and di-

methylation.[1][7]

Interaction with RNA Pol II

Binds to the C-terminal domain

(CTD) of RNA Polymerase II

phosphorylated at Serine 2

(Ser2) via its Set2-Rpb1

Interacting (SRI) domain.[8][9]

[10]

Interacts with the

hyperphosphorylated CTD of

RNA Pol II, also via a

conserved SRI domain,

ensuring co-transcriptional

deposition of H3K36me3.[2][8]

Role in Transcription

Suppresses cryptic

transcription from within gene

bodies by recruiting the Rpd3S

histone deacetylase (HDAC)

complex via the Eaf3 subunit,

which binds H3K36me2/3.[3]

[11]

Represses cryptic

transcription, but the

mechanism appears distinct

from yeast and independent of

histone deacetylation in some

contexts.[3] H3K36me3 also

recruits DNA

methyltransferases to gene

bodies.[1]

Role in RNA Splicing

H3K36me2 is required for

proper co-transcriptional

splicing of some genes by

promoting the recruitment of

spliceosome components.[1][3]

SETD2 and H3K36me3 are

involved in regulating

alternative mRNA splicing by

recruiting splicing factors.[1][3]

Role in DNA Repair Facilitates transcription-

coupled nucleotide excision

repair (TC-NER) and is

Promotes DNA double-strand

break repair, primarily via

homologous recombination

(HR), and is required for ATM
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involved in DNA double-strand

break (DSB) repair.[3][12][13]

activation and p53-mediated

checkpoints.[3][8][14]

Non-Histone Substrates
Primarily studied for its role on

histones.

Methylates non-histone

proteins, including α-tubulin,

which contributes to

maintaining genome stability.

[3]

Involvement in Disease

Serves as a model for

understanding fundamental

processes. Loss of Set2 is

linked to a decreased lifespan

in aging yeast cells.[1]

SETD2 is a prominent tumor

suppressor.[15][16] Loss-of-

function mutations are

frequently found in various

cancers, especially clear cell

renal cell carcinoma (ccRCC),

as well as in leukemia,

gliomas, and breast cancer.[8]

[15][16][17]

Signaling and Functional Pathways
The core mechanism of Set2/SETD2 involves its recruitment to actively transcribing genes

through its interaction with RNA Polymerase II. This leads to the deposition of H3K36

methylation marks, which then act as a platform to recruit downstream effector proteins that

regulate chromatin structure and gene expression.
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Caption: Conserved pathway of Set2/SETD2 recruitment and function.
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Experimental Protocols
Chromatin Immunoprecipitation sequencing (ChIP-seq)
for H3K36me3 Mapping
ChIP-seq is used to identify the genome-wide distribution of specific histone modifications like

H3K36me3. This protocol outlines the key steps.

Workflow Diagram:
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7. Data Analysis
(Alignment, Peak Calling)

End:
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H3K36me3 Map
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Caption: Experimental workflow for a typical ChIP-seq protocol.

Methodology:

Cell Crosslinking:

Harvest cells (e.g., ~10-20 million mammalian cells or equivalent yeast cells).

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and

incubating for 10-15 minutes at room temperature with gentle rotation.

Quench the reaction by adding glycine to a final concentration of 125 mM.

Chromatin Preparation:

Lyse cells using appropriate buffers to isolate nuclei.

Resuspend nuclei in a sonication buffer (e.g., containing SDS).

Shear chromatin into fragments of 200-500 bp using a sonicator. Centrifuge to pellet

debris and collect the supernatant containing sheared chromatin. Save a small aliquot as

"Input" control.
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Immunoprecipitation (IP):

Dilute chromatin in ChIP dilution buffer.

Add a high-quality ChIP-grade antibody specific for H3K36me3 (e.g., 3-5 µg per IP) and

incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the

antibody-chromatin complexes.

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-

specific binding.

Elution and DNA Purification:

Elute chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

Reverse the crosslinks by adding NaCl and incubating at 65°C for at least 6 hours. Treat

the "Input" sample in parallel.

Treat samples with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using phenol:chloroform extraction or a column-based kit.[18]

Library Preparation and Sequencing:

Perform end-repair, A-tailing, and ligation of sequencing adapters to the purified ChIP DNA

and Input DNA.[18]

Amplify the library by PCR for a limited number of cycles (e.g., 12-15 cycles).[18]

Perform size selection to obtain fragments in the desired range (e.g., 250-550 bp).

Sequence the libraries on a high-throughput sequencing platform.[18][19]

Data Analysis:

Align sequenced reads to the appropriate reference genome.[20]
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Use peak-calling software (e.g., MACS2) to identify regions of H3K36me3 enrichment in

the IP sample relative to the Input control.[20]

Annotate peaks to genomic features to determine the distribution of H3K36me3 across

gene bodies, promoters, and intergenic regions.

RNA-sequencing (RNA-seq) for Differential Gene
Expression Analysis
RNA-seq is used to quantify the transcriptome and identify changes in gene expression, such

as those caused by the knockout of Set2 or SETD2.

Methodology:

RNA Extraction:

Grow wild-type (WT) and Set2/SETD2 knockout (KO) cells under desired conditions.

Harvest at least three biological replicates per condition.

Lyse cells and extract total RNA using a TRIzol-based method or a column-based kit.

Treat with DNase I to remove any contaminating genomic DNA.

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a

bioanalyzer to ensure high integrity (RIN > 8).

Library Preparation:

Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads,

which bind to the poly-A tails of mRNAs. Alternatively, for a more comprehensive view

including non-coding RNAs, ribosomal RNA (rRNA) can be depleted.[21]

Fragment the enriched RNA into smaller pieces using enzymatic or chemical methods.

Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by

second-strand cDNA synthesis.
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Perform end-repair, A-tailing, and ligate sequencing adapters. These adapters often

contain barcodes to allow for multiplexing of samples.

Amplify the cDNA library via PCR.

Sequencing:

Quantify the final libraries and pool them.

Sequence the pooled libraries on a high-throughput sequencing platform (e.g., Illumina

NovaSeq), generating millions of short reads (e.g., 50-150 bp).[21][22]

Data Analysis:

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

Trim adapter sequences and low-quality bases.

Alignment: Align the trimmed reads to the reference genome using a splice-aware aligner

like STAR or HISAT2.[23]

Quantification: Count the number of reads mapping to each gene using tools like

featureCounts or HTSeq.

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to

normalize the read counts and identify genes that are significantly up- or down-regulated

in the KO samples compared to the WT controls.[23] This analysis can reveal genes

whose expression is directly or indirectly regulated by Set2/SETD2, including the potential

emergence of cryptic transcripts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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